2-fluoro-D-phenylalanine

Description

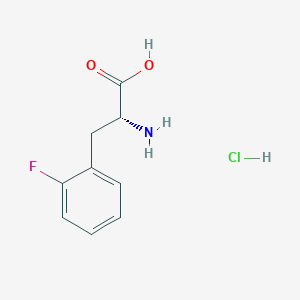

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCRCTMDYITATC-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924286 |

Source

|

| Record name | 2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122839-51-4 |

Source

|

| Record name | 2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-D-phenylalanine: From Chemical Structure to Advanced Applications

This guide provides a comprehensive technical overview of 2-fluoro-D-phenylalanine, a fluorinated non-canonical amino acid, for researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, synthesis methodologies, and its burgeoning applications that are pushing the boundaries of peptide engineering, drug discovery, and diagnostic imaging.

Unveiling the Core: The Chemical Identity of this compound

This compound is a derivative of the essential amino acid D-phenylalanine.[1][2] The defining feature of this molecule is the substitution of a hydrogen atom with a fluorine atom at the ortho (position 2) of the phenyl ring.[1] This seemingly minor alteration imparts unique physicochemical properties that are highly sought after in various scientific disciplines.

The introduction of the highly electronegative fluorine atom significantly alters the electronic distribution of the aromatic ring, influencing its polarity, lipophilicity, and metabolic stability.[3] These modifications, in turn, can profoundly impact the biological activity of peptides and proteins into which this amino acid is incorporated.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. The following table summarizes its key characteristics:

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3-(2-fluorophenyl)propanoic acid | |

| CAS Number | 97731-02-7 | |

| Molecular Formula | C₉H₁₀FNO₂ | |

| Molecular Weight | 183.18 g/mol | |

| Melting Point | 209-211 °C | |

| Boiling Point (Predicted) | 308.1 ± 32.0 °C | |

| Appearance | White to off-white powder | |

| Solubility | Recrystallise from aqueous EtOH |

The Art of Creation: Synthesis and Purification of this compound

The synthesis of enantiomerically pure this compound is a critical step for its application in biological systems. Both traditional chemical synthesis and modern chemoenzymatic methods are employed, each with its own set of advantages and challenges.

Synthesis Methodologies: A Comparative Overview

| Synthesis Approach | Description | Advantages | Disadvantages |

| Chemical Synthesis | Typically involves multi-step reactions starting from commercially available precursors. Methods can include asymmetric synthesis using chiral auxiliaries or catalysts to achieve the desired D-enantiomer.[3] | Well-established, scalable, and allows for the synthesis of a wide range of derivatives. | Often requires harsh reaction conditions, protecting groups, and can lead to racemization, necessitating chiral resolution steps. |

| Chemoenzymatic Synthesis | This approach combines chemical steps with enzymatic reactions to achieve high stereoselectivity. Enzymes like phenylalanine ammonia lyase can be used for the asymmetric amination of a fluorinated cinnamic acid precursor.[5] | High enantiomeric purity, milder reaction conditions, and can be more environmentally friendly.[6][7] | Enzyme availability and stability can be limiting factors, and substrate scope may be narrower compared to purely chemical methods.[5] |

Experimental Protocol: Chemoenzymatic Synthesis

The following protocol provides a general workflow for the chemoenzymatic synthesis of fluorinated L-α-amino acids, which can be adapted for the D-enantiomer by selecting the appropriate enzyme or starting material. This approach leverages the high stereoselectivity of enzymes.[5]

Step 1: Aldol Reaction

-

Utilize an aldolase to catalyze the reaction between a suitable aldehyde and pyruvate to form a β-hydroxy-α-keto acid.

Step 2: Decarboxylation

-

Chemically decarboxylate the product from Step 1 to yield a fluorinated cinnamic acid derivative.

Step 3: Reductive Amination

-

Employ a phenylalanine ammonia lyase for the stereoselective amination of the fluorinated cinnamic acid to produce the final this compound.

Purification and Characterization

Purification of this compound is typically achieved through recrystallization from aqueous ethanol.[8] For high-purity applications, such as in peptide synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is often employed.

Characterization and confirmation of the chemical structure and purity are performed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and assessing isomeric purity.[9]

-

Mass Spectrometry (MS): Provides accurate molecular weight determination.

-

Chiral Chromatography: Used to determine the enantiomeric excess of the final product.

A Versatile Tool: Applications in Drug Discovery and Beyond

The unique properties of this compound make it a valuable building block in several areas of biomedical research and development.

Enhancing Peptide and Protein Therapeutics

Incorporating this compound into peptides and proteins can significantly enhance their therapeutic potential.[3][10] The fluorine atom can:

-

Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, leading to a longer in vivo half-life.[3]

-

Modulate Bioactivity: The altered electronic properties of the fluorinated aromatic ring can influence binding affinity and specificity to biological targets.[3]

-

Induce Favorable Conformations: The steric and electronic effects of fluorine can promote specific secondary structures in peptides, leading to enhanced activity.[11]

A Probe for Biochemical and Structural Studies

The fluorine atom in this compound serves as a powerful spectroscopic probe.[12] ¹⁹F NMR is a highly sensitive technique with a large chemical shift dispersion and no background signal in biological systems, making it an ideal tool for studying:

-

Protein Folding and Dynamics: By incorporating ¹⁹F-labeled amino acids at specific sites, researchers can monitor conformational changes in real-time.

-

Protein-Ligand Interactions: Changes in the ¹⁹F NMR signal upon ligand binding can provide valuable information about binding events and kinetics.[12]

-

Enzyme Mechanisms: Fluorinated substrates or inhibitors can be used to probe the active site of enzymes.

Advancing Diagnostic Imaging with Positron Emission Tomography (PET)

Radiolabeled amino acids, including fluorinated phenylalanine analogs, are increasingly used as tracers for Positron Emission Tomography (PET) in oncology.[13][14] Cancer cells often exhibit increased amino acid metabolism and transport, making them ideal targets for these imaging agents.[13][14]

[¹⁸F]-labeled this compound can be synthesized and used to visualize tumors with high sensitivity and specificity.[3] The D-enantiomer is of particular interest as it is generally not incorporated into proteins, leading to lower background signal in healthy tissues and potentially higher tumor-to-background ratios.[14]

Conclusion and Future Perspectives

This compound has emerged as a powerful and versatile tool in the fields of chemical biology, drug discovery, and medical imaging. Its unique structural and electronic properties, conferred by the strategic placement of a fluorine atom, offer researchers unprecedented opportunities to modulate the properties of peptides and proteins, probe biological systems with high precision, and develop novel diagnostic agents. As synthetic methodologies continue to improve and our understanding of the nuanced effects of fluorination deepens, the applications of this compound and other fluorinated amino acids are poised for significant expansion, promising exciting new avenues for therapeutic and diagnostic innovation.

References

-

Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. ACS Publications. [Link]

-

Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. [Link]

-

Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. NIH. [Link]

-

Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. NIH. [Link]

-

Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

-

p-(2-[18F]Fluoroethyl)-l-phenylalanine. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. [Link]

-

Evaluation of 3-l- and 3-d-[ 18 F]Fluorophenylalanines as PET Tracers for Tumor Imaging. [Link]

-

Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. PubMed. [Link]

-

Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. [Link]

-

(PDF) Enzymatic Synthesis of Fluorine-Containing Amino. Amanote Research. [Link]

-

Fluorine-18 labeled amino acids for tumor PET/CT imaging. PMC - PubMed Central - NIH. [Link]

-

Molecular structure and dynamics of crystalline p-fluoro-D,L-phenylalanine. A combined x-ray/NMR investigation. [Link]

-

Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]

-

2-Fluorophenylalanine | C9H10FNO2 | CID 9465. PubChem. [Link]

-

Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... ResearchGate. [Link]

-

2-Fluoro-DL-phenylalanine, 98%. Fisher Scientific. [Link]

-

This compound Two Chongqing Chemdad Co. ,Ltd. [Link]

-

Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

-

Engineering Amino Acid and Peptide Supramolecular Architectures through Fluorination | Request PDF. ResearchGate. [Link]

-

Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases | ACS Sensors. [Link]

-

2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. [Link]

-

Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. [Link]

-

The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. NIH. [Link]

-

2-Fluoro-L-phenylalanine | C9H10FNO2 | CID 716319. PubChem. [Link]

- US4584399A - Purification of L-phenylalanine.

-

Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. ResearchGate. [Link]

Sources

- 1. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-L-phenylalanine | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and Development of 2-Fluoro-D-phenylalanine

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the vast array of fluorinated compounds, non-canonical amino acids represent a particularly compelling class of building blocks for creating novel therapeutics. This technical guide provides an in-depth exploration of 2-fluoro-D-phenylalanine, a synthetic amino acid that combines the unique electronic effects of an ortho-fluorine substitution with the proteolytic resistance conferred by a D-chiral center. We will dissect the historical development, synthetic methodologies, and mechanistic underpinnings of its utility, while providing detailed protocols for its synthesis and application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this compound in their research and development pipelines.

The Strategic Imperative for Fluorination in Amino Acid Design

The substitution of hydrogen with fluorine, its closest steric mimic, instigates profound changes in a molecule's profile. Fluorine's high electronegativity and the strength of the C-F bond introduce a range of desirable modifications.[1] In the context of phenylalanine, these alterations are not merely incremental but transformative.

Causality Behind Fluorine's Impact:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This enhances the half-life of peptide-based drugs.[1][2]

-

Modulated Acidity and Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, altering ionization states at physiological pH and thereby influencing receptor-ligand interactions.[1]

-

Conformational Control: Fluorine substitution can alter the conformational preferences of the amino acid side chain, enabling the design of peptides with specific secondary structures or improved binding affinities.[1]

-

Enhanced Hydrophobicity: Fluorination increases the lipophilicity of the phenyl ring, which can improve membrane permeability and enhance binding affinity to hydrophobic pockets in target proteins.[1][3]

The choice of the D-enantiomer is equally strategic. The cellular machinery for protein synthesis exclusively recognizes L-amino acids.[4] Consequently, peptides incorporating D-amino acids are highly resistant to degradation by proteases, significantly extending their biological lifetime. This compound thus represents a dual-pronged approach to enhancing drug-like properties: electronic modulation and stereochemical stability.

Synthesis and Stereochemical Control: Crafting the Molecule

The synthesis of this compound requires precise control over both regiochemistry (position of the fluorine) and stereochemistry (the D-configuration). Several robust methods have been developed to achieve this.

Asymmetric Synthesis via Chiral Auxiliaries

One of the most reliable strategies involves the use of a chiral auxiliary, which directs the stereochemical outcome of a reaction and is later removed. The Schöllkopf or Belokon methods, using chiral bis-lactim ethers or Ni(II) complexes, respectively, are prominent examples.[1][5] The alkylation of a chiral glycine equivalent with 2-fluorobenzyl bromide is a key step, establishing the desired stereocenter.

The causality here is that the bulky chiral auxiliary physically blocks one face of the reactive intermediate (enolate), forcing the incoming electrophile (2-fluorobenzyl bromide) to approach from the less hindered face. This results in a high diastereomeric excess, which, after cleavage of the auxiliary, yields the enantiomerically pure D-amino acid.[1][5]

Caption: Asymmetric synthesis workflow for this compound.

Enzymatic Resolution

An alternative "green chemistry" approach is enzymatic resolution. This method starts with a racemic mixture of DL-2-fluorophenylalanine. An enzyme, such as a lipase or an L-amino acid deaminase, selectively acts on the L-enantiomer, leaving the desired D-enantiomer untouched and allowing for its separation.[1][6][7] For example, subtilisin Carlsberg can be used for the enzymatic hydrolysis of N-benzyloxycarbonyl-DL-amino acid esters, selectively hydrolyzing the L-ester and leaving the D-ester intact for recovery.[1]

This process is self-validating because the high stereospecificity of the enzyme ensures a clean separation, yielding a product of high enantiomeric purity.

Physicochemical Profile and Biological Implications

The introduction of fluorine at the ortho position of the phenyl ring creates a unique electronic and steric environment. This has profound consequences for how the amino acid behaves in a biological system.

| Property | L-Phenylalanine | D-Phenylalanine | This compound | Rationale for Change |

| Configuration | L | D | D | Synthesis-dependent. D-form provides proteolytic resistance. |

| pKa (α-COOH) | ~2.2 | ~2.2 | ~2.1 | Minor inductive effect from the ortho-fluoro group. |

| pKa (α-NH3+) | ~9.3 | ~9.3 | ~9.1 | Inductive electron withdrawal by fluorine lowers basicity.[1] |

| Hydrophobicity (LogP) | ~ -1.38 | ~ -1.38 | Increased | Fluorine substitution increases lipophilicity.[1] |

| Protease Sensitivity | High | Very Low | Very Low | D-enantiomers are not recognized by most proteases. |

| Incorporation into Proteins | Yes (Ribosomal) | No | No (Requires genetic code expansion) | Ribosomes are specific for L-amino acids.[8][9] |

The key takeaway is that this compound is not simply a modified amino acid but a purpose-built tool. Its altered pKa and hydrophobicity can fine-tune binding interactions, while its D-configuration ensures the resulting peptide remains intact long enough to exert its therapeutic effect.

Core Applications in Drug Discovery and Research

The unique properties of this compound have led to its adoption in several high-impact areas of research.

Enhancing Peptide Therapeutics

Peptide drugs often suffer from poor metabolic stability. By substituting a key L-amino acid with this compound, developers can create analogues that are resistant to enzymatic degradation. This is particularly valuable for peptides targeting extracellular receptors, where proteases are abundant. The fluorination can also enhance binding affinity, leading to more potent drugs.[1][2][10]

Probing Enzyme Mechanisms and Designing Inhibitors

As a non-natural amino acid, this compound can be used to design potent and selective enzyme inhibitors. For instance, its incorporation into peptide epoxyketones has been shown to generate highly specific inhibitors of the proteasome's chymotrypsin-like (β5) sites, which are important targets in cancer therapy.[3] The fluorinated phenyl ring can engage in unique interactions within the enzyme's active site, leading to high-affinity binding that would be unattainable with the natural amino acid.

Caption: Selective inhibition of the proteasome β5 subunit.

Neuroscience and Receptor Studies

In neuroscience, modified amino acids are used to probe the structure and function of neurotransmitter receptors and transporters.[11] Because this compound mimics natural amino acids but possesses altered electronic properties, it can be used to investigate receptor interactions with greater precision, aiding in the development of treatments for neurological disorders.[12][13]

Positron Emission Tomography (PET) Imaging

When synthesized with the positron-emitting isotope Fluorine-18 ([¹⁸F]), 2-[¹⁸F]-fluoro-D-phenylalanine becomes a valuable PET imaging agent. Its uptake can be used to visualize metabolic processes, such as protein synthesis in tumors or the brain, providing a non-invasive diagnostic tool.[1][6][7]

Key Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the practical application of this compound chemistry.

Protocol 1: Enzymatic Resolution of N-Acetyl-DL-2-Fluorophenylalanine

-

Rationale: This protocol uses Acylase I from Aspergillus melleus, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid based on solubility differences.

-

Methodology:

-

Dissolve N-Acetyl-DL-2-fluorophenylalanine (1.0 eq) in deionized water to a final concentration of 0.1 M.

-

Adjust the pH to 7.5 using a dilute lithium hydroxide (LiOH) solution. The use of LiOH is critical as it does not inhibit the enzyme.

-

Add Acylase I (e.g., 1000 units per 10 mmol of substrate).

-

Incubate the mixture at 37°C for 24 hours with gentle agitation. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion (approx. 50% conversion), acidify the reaction mixture to pH ~3.0 with 2M HCl. This will cause the unreacted N-Acetyl-2-fluoro-D-phenylalanine to precipitate.

-

Cool the mixture to 4°C for 4 hours to maximize precipitation.

-

Isolate the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This is the N-acetylated D-form.

-

The filtrate contains the free L-amino acid.

-

To obtain the free D-amino acid, hydrolyze the collected N-Acetyl-2-fluoro-D-phenylalanine by refluxing in 2M HCl for 4 hours.

-

Remove the solvent under reduced pressure and recrystallize the resulting hydrochloride salt from ethanol/ether to yield pure this compound HCl.

-

Protocol 2: In-Gel Assay for Proteasome Inhibition

-

Rationale: This protocol assesses the inhibitory activity of a compound containing this compound against proteasome subunits in a complex biological sample, such as a cell lysate. It uses a fluorescently labeled activity-based probe that covalently binds to active proteasome subunits.

-

Methodology:

-

Prepare whole-cell lysates from a relevant cell line (e.g., HEK-293T) by sonication in a lysis buffer (50 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP, 250 mM sucrose).[3]

-

Determine the total protein concentration of the lysate using a Bradford assay.

-

In separate microcentrifuge tubes, pre-incubate 20 µg of total protein lysate with varying concentrations of your this compound-containing inhibitor (e.g., 1 nM to 10 µM) for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).

-

Add a fluorescent activity-based probe (e.g., Me₄BodipyFL-Ahx₃L₃VS) to each tube at a final concentration of 0.5 µM.

-

Incubate for an additional 1 hour at 37°C to allow the probe to label any uninhibited proteasome subunits.

-

Stop the reaction by adding 4x Laemmli sample buffer containing β-mercaptoethanol and boiling for 5 minutes.

-

Resolve the proteins on a 12.5% SDS-PAGE gel.

-

Visualize the fluorescently labeled proteasome subunits (β1, β2, β5) directly in the wet gel slab using a gel imager with appropriate excitation/emission filters (e.g., λex ~488 nm, λem ~520 nm).

-

Quantify the band intensity. A decrease in fluorescence compared to the vehicle control indicates successful inhibition of the corresponding subunit. This allows for the determination of IC₅₀ values and selectivity.[3]

-

Future Perspectives

The development of this compound is emblematic of a larger trend in medicinal chemistry toward precisely engineered molecular components. The future will likely see its increased use in more complex therapeutic modalities, including macrocyclic peptides and antibody-drug conjugates. Furthermore, advances in genetic code expansion are creating pathways to site-specifically incorporate such non-canonical amino acids directly into proteins within living cells, opening up new avenues for studying protein function and engineering novel protein-based therapeutics.[8][9] The fusion of synthetic chemistry with synthetic biology promises to unlock even greater potential for custom-designed amino acids like this compound.

References

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1093. [Link]

-

Davies, S. G., Fletcher, A. M., Frost, A. B., Roberts, P. M., & Thomson, J. E. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. Organic Letters, 17(9), 2254–2257. [Link]

-

Ni, Y., Li, T., & Wang, F. (2021). Enzymatic synthesis of fluorinated compounds. Critical Reviews in Biotechnology, 41(7), 1036-1057. [Link]

-

Davies, S. G., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. Organic Letters. [Link]

-

PubMed. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. National Library of Medicine. [Link]

-

Iannuzzi, M., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

-

Domagała, E. (n.d.). Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes. Jagiellonian University. [Link]

-

Rondestvedt, C. S., & Fugger, J. (1955). The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine. Journal of the American Chemical Society. [Link]

-

Amfinecom. (n.d.). Unlocking Potential: 2-Fluoro-L-phenylalanine in Advanced Biochemical Research. Amfinecom. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Galles, G. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

-

Amfinecom. (2025). Investigating Neurotransmitter Systems with 2-Fluoro-L-phenylalanine. Amfinecom. [Link]

-

PubChem. (n.d.). 2-Fluorophenylalanine. National Center for Biotechnology Information. [Link]

-

de Bruin, G., et al. (2011). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Journal of Medicinal Chemistry, 54(18), 6221–6231. [Link]

-

Moriwaki, H., & Soloshonok, V. A. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(15), 4988. [Link]

-

Galles, G. D., et al. (2022). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 13, 7943. [Link]

-

PubChem. (n.d.). 2-Fluoro-L-phenylalanine. National Center for Biotechnology Information. [Link]

-

Zhang, X., & Ni, C. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 449-462. [Link]

-

Wikipedia. (n.d.). Phenylalanine. Wikimedia Foundation. [Link]

-

Farkas, T., et al. (2008). Neuroprotective action of halogenated derivatives of L-phenylalanine. Journal of Cerebral Blood Flow & Metabolism, 28(6), 1155–1166. [Link]

-

Andersen, J. F., & Fitzpatrick, P. F. (2003). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 42(48), 14334–14340. [Link]

-

WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylalanine - Wikipedia [en.wikipedia.org]

- 5. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 6. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 8. biorxiv.org [biorxiv.org]

- 9. d-nb.info [d-nb.info]

- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Commercial Availability and Synthesis of Enantiopure 2-Fluoro-D-Phenylalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development and chemical biology, the strategic incorporation of non-canonical amino acids into peptides and small molecules has emerged as a powerful tool for modulating pharmacological properties. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics imparted by the fluorine atom.[1][2] The introduction of fluorine, an element with high electronegativity and a van der Waals radius similar to that of hydrogen, can profoundly influence a molecule's metabolic stability, binding affinity, conformational preference, and lipophilicity.[1][2]

This guide focuses specifically on enantiopure 2-fluoro-D-phenylalanine, a synthetic amino acid of considerable interest. The "D" configuration provides inherent resistance to proteolytic degradation by endogenous proteases, a critical attribute for enhancing the in vivo half-life of peptide-based therapeutics.[3] The ortho-positioning of the fluorine atom on the phenyl ring introduces distinct electronic and steric properties that can be leveraged to fine-tune molecular interactions and improve drug efficacy. This document provides a comprehensive overview of the commercial availability of this compound, delves into the primary methodologies for its enantioselective synthesis, and explores its applications in research and drug development.

Commercial Availability of Enantiopure this compound

While the racemic mixture (2-fluoro-DL-phenylalanine) is more widely available from various chemical suppliers,[4][5][6] sourcing the enantiopure D-isomer requires more targeted procurement. Several specialized chemical companies cater to the research and pharmaceutical sectors, offering this compound in varying purities and quantities. It is imperative for researchers to verify the enantiomeric excess (ee) provided in the certificate of analysis to ensure the material's suitability for stereospecific applications.

Below is a summary of representative commercial sources for this compound. Note that availability and catalog details are subject to change, and direct inquiry with the suppliers is recommended.

| Supplier | Product Name | CAS Number | Purity/Enantiomeric Excess (Typical) |

| Chem-Impex | This compound | 97731-02-7 | >98% |

| Sigma-Aldrich (Merck) | This compound | 97731-02-7 | ≥98% (HPLC) |

| ChemWhat | This compound | 122839-51-4 | Not specified; inquire |

| Chongqing Chemdad Co., Ltd | This compound | 97731-02-7 | Not specified; inquire |

This table is illustrative and not exhaustive. Researchers should conduct their own searches for the most current supplier information.

Core Methodologies for the Synthesis of Enantiopure this compound

Achieving high enantiopurity is the critical challenge in the synthesis of this compound. The primary strategies employed are asymmetric synthesis, which creates the desired stereocenter selectively, and enzymatic resolution, which separates enantiomers from a racemic mixture.

Asymmetric Synthesis: The Path to Direct Enantiocontrol

Asymmetric synthesis offers an elegant and efficient route to enantiopure amino acids by utilizing chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. A prominent and industrially relevant method is asymmetric phase-transfer catalysis.

Methodology: Asymmetric Alkylation via Phase-Transfer Catalysis

This approach involves the alkylation of a glycine Schiff base derivative with a suitable benzyl halide (e.g., 2-fluorobenzyl bromide) in the presence of a chiral phase-transfer catalyst.[7] Cinchona alkaloids are frequently employed as catalysts due to their robustness and ability to induce high stereoselectivity.[7]

Experimental Protocol: Asymmetric Synthesis using a Cinchona Alkaloid Catalyst

-

Preparation of the Glycine Schiff Base: N-(Diphenylmethylene)glycine tert-butyl ester is prepared by reacting glycine tert-butyl ester hydrochloride with benzophenone imine. This protected glycine derivative provides an acidic α-proton that can be selectively removed.

-

Phase-Transfer Reaction Setup: The glycine Schiff base, 2-fluorobenzyl bromide, and a chiral phase-transfer catalyst (e.g., a derivative of cinchonidine for the D-enantiomer) are dissolved in a nonpolar organic solvent system (e.g., toluene/chloroform).

-

Alkylation: The mixture is cooled to a low temperature (e.g., -40°C), and an aqueous solution of a strong base (e.g., 50% KOH) is added. The phase-transfer catalyst facilitates the transport of the hydroxide ion into the organic phase, enabling deprotonation of the glycine derivative and subsequent asymmetric alkylation by the 2-fluorobenzyl bromide.[7]

-

Hydrolysis and Deprotection: After the reaction is complete, the resulting alkylated Schiff base is hydrolyzed under acidic conditions (e.g., with HCl) to remove the diphenylmethylene and tert-butyl protecting groups, yielding the desired this compound.

-

Purification: The final product is purified, typically by recrystallization or column chromatography, to yield the enantiopure amino acid.

Caption: Workflow for Asymmetric Synthesis of this compound.

Biocatalytic Synthesis and Resolution: The "Green" Chemistry Approach

Enzymatic methods offer a highly specific, environmentally friendly, and often more efficient alternative to traditional chemical synthesis for producing enantiopure compounds.[8][9] These methods can be broadly categorized into deracemization and asymmetric synthesis.

Methodology: Deracemization using Engineered Biocatalysts

Deracemization is a powerful technique that converts a racemic mixture into a single enantiomer. A common strategy involves coupling an L-amino acid oxidase (LAAO), which selectively oxidizes the L-enantiomer to the corresponding α-keto acid, with a non-selective reducing agent or an engineered D-amino acid dehydrogenase/aminotransferase that converts the keto acid to the D-amino acid.[10][11]

Experimental Protocol: Enzymatic Deracemization

-

Reaction Setup: A buffered aqueous solution is prepared containing the racemic 2-fluoro-DL-phenylalanine.

-

Enzyme Addition: An engineered L-amino acid oxidase (LAAO) is added to the solution. This enzyme will selectively oxidize 2-fluoro-L-phenylalanine to 2-fluoro-phenylpyruvic acid.

-

Reductive Amination: Concurrently, a chemical reductant (e.g., ammonia-borane complex) and an engineered D-amino acid dehydrogenase or aminotransferase are included in the reaction mixture.[10] This system converts the intermediate 2-fluoro-phenylpyruvic acid into this compound.

-

Reaction Progression: The reaction proceeds, continuously depleting the L-enantiomer and converting the resulting keto acid into the D-enantiomer, driving the equilibrium towards the desired product.

-

Workup and Isolation: Once the reaction reaches completion (monitored by chiral HPLC), the enzyme is removed (e.g., by precipitation or filtration), and the product is isolated and purified from the reaction buffer.

Caption: Biocatalytic Deracemization Cascade for this compound.

Applications in Drug Discovery and Peptide Science

The unique properties of this compound make it a valuable building block in several areas of pharmaceutical research.

-

Enhanced Metabolic Stability: The D-configuration confers resistance to degradation by proteases, significantly increasing the in vivo half-life of peptide-based drugs.[3]

-

Modulation of Bioactivity: The ortho-fluoro substituent can alter the conformation and electronic properties of peptides, leading to improved binding affinity and selectivity for their biological targets.[1][12]

-

Enzyme Inhibitors: Fluorinated amino acids are often used in the design of potent enzyme inhibitors, where the fluorine atom can participate in key interactions within the enzyme's active site.[1]

-

19F-NMR Probes: The fluorine atom serves as a sensitive probe for 19F-NMR spectroscopy, allowing for detailed studies of protein structure, dynamics, and ligand-protein interactions without the background noise present in 1H-NMR.[1]

-

Pharmaceutical Scaffolds: It is used as a chiral building block in the synthesis of complex small molecule drugs, particularly in the development of treatments for neurological disorders.[13]

Conclusion

Enantiopure this compound stands as a testament to the synergy between advanced organic synthesis and modern biotechnology. Its commercial availability, though more specialized than its racemic counterpart, is supported by a number of reliable suppliers. The development of robust asymmetric and biocatalytic synthesis routes has made this valuable building block more accessible to the scientific community. For researchers and drug development professionals, this compound offers a powerful tool to engineer next-generation therapeutics with enhanced stability, improved efficacy, and novel mechanisms of action. A thorough understanding of its procurement, synthesis, and strategic application is essential for unlocking its full potential in the pursuit of innovative medicines.

References

-

Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC Source: PubMed Central URL: [Link]

-

Title: this compound, 99+% (sum of enantiomers), 10 grams Source: CP Lab Safety URL: [Link]

-

Title: 2-Fluoro-DL-phenylalanine, 98% Source: Fisher Scientific URL: [Link]

-

Title: Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis Source: Princeton University URL: [Link]

-

Title: Unlocking Potential: 2-Fluoro-L-phenylalanine in Advanced Biochemical Research Source: Unnamed Source URL: [Link]

-

Title: Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC Source: NIH URL: [Link]

-

Title: Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase Source: PLOS ONE URL: [Link]

-

Title: A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids - PMC Source: NIH URL: [Link]

-

Title: Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines | ACS Catalysis Source: ACS Publications URL: [Link]

-

Title: Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC Source: NIH URL: [Link]

-

Title: Engineered Aminotransferase for the Production of d-Phenylalanine Derivatives Using Biocatalytic Cascades Source: The University of Manchester URL: [Link]

-

Title: Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery Source: ResearchGate URL: [Link]

-

Title: Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis | Organic Process Research & Development Source: ACS Publications URL: [Link]

-

Title: Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase Source: Frontiers URL: [Link]

-

Title: this compound Two Chongqing Chemdad Co. ,Ltd Source: chemdad.com URL: [Link]

-

Title: this compound CAS#: 122839-51-4; ChemWhat Code: 92394 Source: ChemWhat URL: [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Fluoro-DL-phenylalanine, 98% | Fisher Scientific [fishersci.ca]

- 5. labproinc.com [labproinc.com]

- 6. 2-FLUORO-DL-PHENYLALANINE CAS#: 2629-55-2 [m.chemicalbook.com]

- 7. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-D-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom at the ortho position of the phenyl ring, combined with the D-chiral configuration, imparts unique physicochemical and biological properties. These modifications can influence a molecule's conformation, hydrophobicity, and metabolic stability, making this compound a valuable building block for the design of novel peptides and small molecule therapeutics with enhanced pharmacological profiles.[1][2]

The strategic placement of fluorine can modulate acidity, basicity, and reactivity, while the D-configuration offers resistance to enzymatic degradation by common proteases, which are stereospecific for L-amino acids.[1] This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering both theoretical insights and practical, field-proven experimental protocols to aid researchers in its effective utilization.

I. Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | [3][4] |

| Molecular Weight | 183.18 g/mol | [3][4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 209-211 °C | [6] |

| pKa₁ (α-COOH) | ~2.2 (Predicted) | [6] |

| pKa₂ (α-NH₃⁺) | ~9.1 (Predicted) | [6] |

II. Solubility of this compound

The introduction of a fluorine atom increases the hydrophobicity of the phenyl ring.[1] However, the overall solubility in aqueous solutions will be significantly influenced by pH. At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility in water. Moving the pH away from the pI, either by adding acid or base, will increase the proportion of the charged cationic or anionic species, respectively, thereby enhancing solubility in aqueous media.

Estimated Solubility Profile:

| Solvent | Estimated Solubility | Rationale and Commentary |

| Water (at pI) | Low | The hydrophobic, fluorinated phenyl ring will likely decrease aqueous solubility compared to unsubstituted D-phenylalanine. Experimental verification is highly recommended. |

| Aqueous Acid (e.g., 0.1 M HCl) | Moderate to High | Protonation of the carboxylate group to form the cationic species will increase solubility. |

| Aqueous Base (e.g., 0.1 M NaOH) | Moderate to High | Deprotonation of the ammonium group to form the anionic species will increase solubility. |

| Dimethyl Sulfoxide (DMSO) | High | As a polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound. |

| Ethanol | Low to Moderate | Solubility is expected to be lower than in DMSO but potentially higher than in water at its pI. |

Experimental Protocol: Determination of Equilibrium Solubility

This protocol provides a robust method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, 0.1 M HCl, 0.1 M NaOH, DMSO, Ethanol)

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge tubes (2 mL)

-

Analytical balance

-

Vortex mixer

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation: Add an excess amount of this compound to a microcentrifuge tube. The excess solid should be clearly visible.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the tube.

-

Equilibration: Securely cap the tube and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the tube at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Filtration and Dilution: Filter the supernatant through a 0.22 µm syringe filter into a clean vial. If necessary, dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated stability-indicating HPLC method (see Section III.B for a sample method).

-

Calculation: Calculate the solubility in mg/mL or molarity, accounting for any dilution factors.

III. Stability of this compound

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses and biological assays. The presence of the D-enantiomer confers significant resistance to degradation by common proteases.[7] The C-F bond is also exceptionally strong, suggesting good chemical stability.[1] However, like all amino acids, it can be susceptible to degradation under harsh conditions. A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

A. Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways under forced conditions may include:

-

Acid/Base Hydrolysis: While the peptide bond is absent, extreme pH and high temperatures could potentially lead to modifications, although the core amino acid structure is generally stable.

-

Oxidation: The aromatic ring and the benzylic position could be susceptible to oxidation, potentially leading to hydroxylated or other oxidized species.

-

Photodegradation: Exposure to high-intensity UV light may induce degradation, a known pathway for aromatic compounds.

-

Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions. The melting point of 209-211 °C suggests good thermal stability under typical laboratory conditions.[6]

-

Enzymatic Degradation: While resistant to common proteases, this compound may be a substrate for D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[7][8]

B. Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and establish a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, and methanol

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60 °C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60 °C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Transfer the solid powder to a vial and place it in an oven at 105 °C for 24 hours. Also, subject the stock solution to 60 °C for 24 hours.

-

Photolytic Degradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots from the stressed solutions.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a stability-indicating HPLC method. An example method is provided below.

-

Example Stability-Indicating HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Data Analysis:

-

Compare the chromatograms of the stressed samples to that of an unstressed control.

-

Identify and quantify any degradation products.

-

If using HPLC-MS, determine the mass-to-charge ratio of the degradation products to aid in their identification.

-

Calculate the percentage of degradation.

C. Enzymatic Stability

As a D-amino acid, this compound is expected to be highly resistant to degradation by common proteases. However, its susceptibility to D-amino acid oxidase (DAAO) should be considered, especially in biological systems where this enzyme is present.

Experimental Protocol: D-Amino Acid Oxidase (DAAO) Assay

This protocol provides a method to assess the enzymatic degradation of this compound by DAAO.

Objective: To determine if this compound is a substrate for DAAO and to quantify its degradation rate.

Materials:

-

This compound

-

D-Amino Acid Oxidase (from porcine kidney)

-

Horseradish Peroxidase (HRP)

-

Amplex® Red reagent (or similar H₂O₂ detection reagent)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

Methodology:

-

Reagent Preparation: Prepare working solutions of DAAO, HRP, and Amplex® Red in the phosphate buffer according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Test: this compound, DAAO, HRP, Amplex® Red

-

Positive Control: A known DAAO substrate (e.g., D-Alanine), DAAO, HRP, Amplex® Red

-

Negative Control (No Enzyme): this compound, HRP, Amplex® Red

-

Negative Control (No Substrate): DAAO, HRP, Amplex® Red

-

-

Initiate Reaction: Add DAAO to the appropriate wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex® Red) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37 °C.

-

Data Analysis: Plot the fluorescence intensity versus time. The rate of increase in fluorescence is proportional to the rate of hydrogen peroxide production, and thus the rate of DAAO activity. Compare the rate of the test sample to the controls.

IV. Storage and Handling

Solid Form: this compound powder is expected to be stable for years when stored in a well-sealed container, protected from light and moisture, at -20°C.[9] For short-term storage, 2-8°C is acceptable.

In Solution: The stability of this compound in solution is dependent on the solvent and storage conditions. For long-term storage, it is recommended to prepare aliquots of concentrated stock solutions in an appropriate solvent (e.g., DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions, especially at neutral pH, may be more susceptible to microbial growth and should be prepared fresh or sterile-filtered and stored at 4°C for short-term use.

V. Conclusion

This compound is a valuable synthetic amino acid with significant potential in drug discovery and development. Its solubility is highly dependent on pH, and its stability is enhanced by the D-configuration and the strong C-F bond. This guide provides a framework for understanding and experimentally evaluating these critical properties. By following the detailed protocols for solubility determination and forced degradation studies, researchers can confidently incorporate this compound into their research and development workflows, ensuring the integrity and reliability of their results.

References

-

Assays of D-Amino Acid Oxidase Activity. (2018). Frontiers in Molecular Biosciences. [Link]

-

Enzyme assay for d-amino acid oxidase using optically gated capillary electrophoresis-laser induced fluorescence detection. (2018). Journal of Chromatography A. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]

-

2-Fluorophenylalanine. PubChem. [Link]

-

Structural basis for the enhanced stability of highly fluorinated proteins. (2011). Proceedings of the National Academy of Sciences. [Link]

-

Assays of D-Amino Acid Oxidase Activity. (2018). Frontiers in Molecular Biosciences. [Link]

-

Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. (2015). Angewandte Chemie International Edition. [Link]

-

Recent Advances in the Synthesis of Fluorinated Amino Acids. (2006). Mini-Reviews in Organic Chemistry. [Link]

-

The Impact of Fluorine Substitution on Amino Acid Bioactivity. (2023). Ningbo Inno Pharmchem Co.,Ltd.. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2020). Molecules. [Link]

-

2-Fluoro-L-phenylalanine. PubChem. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]

-

Assays of D-amino acid oxidases. (2012). Methods in Molecular Biology. [Link]

-

Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. (2023). Nature Communications. [Link]

-

Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. (2006). Journal of the American Chemical Society. [Link]

-

This compound. PubChem. [Link]

-

Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015). Biochemistry & Analytical Biochemistry. [Link]

-

Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022). The Journal of Physical Chemistry B. [Link]

-

The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. (2008). University of Delaware. [Link]

-

Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. (2011). Fluid Phase Equilibria. [Link]

-

Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. (2025). ACS Sensors. [Link]

-

Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. (2009). Protein Science. [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (2024). Journal of Biomolecular NMR. [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. (1981). Journal of the Indian Chemical Society. [Link]

-

4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... (2020). ResearchGate. [Link]

-

Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2022). International Journal of Neonatal Screening. [Link]

-

p-Fluorophenylalanine. PubChem. [Link]

-

Solubility of L-Phenylalanine in Aqueous Solutions. (2009). Journal of Chemical Engineering of Japan. [Link]

-

Transcriptomics and metabolomics analysis of L-phenylalanine overproduction in Escherichia coli. (2023). Frontiers in Bioengineering and Biotechnology. [Link]

-

Experimental solubility of L-phenylalanine in water at various temperatures. (2009). ResearchGate. [Link]

-

Simplification of FDLA Pre-Column Derivatization for LC/MS/MS Toward Separation and Detection of d,l-Amino Acids. (2019). Analytical Sciences. [Link]

-

Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (2021). Metabolites. [Link]

-

Boron phenylalanine and related impurities: HPLC analysis, stability profile and degradation pathways. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-L-phenylalanine | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-FLUORO-DL-PHENYLALANINE CAS#: 2629-55-2 [m.chemicalbook.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Potential of 2-Fluoro-D-phenylalanine

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Non-canonical amino acids represent a powerful toolkit for sculpting the properties of peptides and small molecule drugs. Among these, 2-Fluoro-D-phenylalanine (2-F-D-Phe) stands out as a particularly intriguing building block. This guide provides an in-depth exploration of the untapped research potential of 2-F-D-Phe, offering a roadmap for its application in creating next-generation therapeutics. By dissecting its unique structural and chemical attributes, we will illuminate promising avenues of investigation for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design, with fluorinated compounds frequently exhibiting improved metabolic stability, bioavailability, and binding affinity.[1] Concurrently, the use of D-amino acids is a well-established strategy to confer resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics.[2][3] this compound synergistically combines these two powerful strategies, making it a high-value component for rational drug design.

Core Physicochemical and Biological Properties

The unique research potential of 2-F-D-Phe stems from the interplay of its constituent parts: the D-chiral center, the fluorine substituent, and the aromatic ring.

| Property | Conferred by | Implication in Research |

| Enhanced Proteolytic Stability | D-chiral center | Increased in vivo half-life of peptides; reduced degradation by common proteases such as trypsin and chymotrypsin.[1] |

| Altered Electronic Properties | Ortho-fluorine substituent | Modification of pKa, hydrophobicity, and dipole moment; potential for novel non-covalent interactions (e.g., orthogonal multipolar C-F---C=O interactions) within protein binding pockets.[1] |

| Conformational Rigidity | D-chiral center & ortho-fluorine | Can induce specific secondary structures (e.g., turns, helices) in peptides, leading to more defined and potent receptor engagement. |

| Metabolic Fate | D-chiral center | Likely substrate for D-amino acid oxidase (DAAO), an enzyme that metabolizes D-amino acids. This needs to be considered for pharmacokinetic profiling.[4][5] |

| Spectroscopic Probe | 19F nucleus | A sensitive and background-free NMR probe for studying peptide/protein conformation, dynamics, and ligand binding without the need for isotopic labeling.[6][7] |

Potential Research Area 1: Development of Protease-Resistant Peptide Therapeutics

The primary and most immediate application of 2-F-D-Phe is in the design of peptide-based drugs with improved pharmacokinetic profiles. Peptides are highly specific and potent therapeutic agents, but their clinical utility is often limited by rapid degradation by endogenous proteases.

Scientific Rationale

Proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. The incorporation of a D-amino acid, such as 2-F-D-Phe, at or near a protease cleavage site can dramatically hinder or completely block enzymatic degradation.[2][3] The fluorine atom can further contribute to stability by altering the local electronic environment and conformation, potentially disfavoring the transition state for peptide bond hydrolysis.[2]

Proposed Experimental Workflow

-

Peptide Candidate Selection: Identify a bioactive peptide of interest that suffers from poor proteolytic stability. This could be a hormone, a neurotransmitter, or a targeting ligand.

-

Strategic Substitution: Synthesize a small library of peptide analogues where susceptible phenylalanine residues are replaced with 2-F-D-Phe.

-

Proteolytic Stability Assay: Incubate the native peptide and its 2-F-D-Phe-containing analogues with relevant proteases (e.g., trypsin, chymotrypsin, plasma enzymes). Monitor peptide degradation over time using HPLC or LC-MS.

-

In Vitro Bioactivity Assessment: Determine the binding affinity and functional activity of the stabilized peptides using relevant cell-based or biochemical assays (e.g., receptor binding assays, functional reporter assays).

-

Structural Analysis: Employ 19F-NMR and other spectroscopic techniques (e.g., circular dichroism) to investigate the conformational changes induced by the 2-F-D-Phe substitution.

Diagram: Workflow for Developing Protease-Resistant Peptides

Caption: A streamlined workflow for the development and evaluation of this compound-containing peptide therapeutics.

Potential Research Area 2: Probing GPCR-Ligand Interactions and Allostery

G-protein-coupled receptors (GPCRs) are a major class of drug targets, and understanding the molecular details of ligand binding and receptor activation is crucial for drug design. 2-F-D-Phe can serve as a powerful tool in this endeavor.

Scientific Rationale

The 19F nucleus is an exceptional NMR probe due to its high sensitivity, 100% natural abundance, and the absence of background signals in biological systems.[6][7] By incorporating 2-F-D-Phe into a GPCR ligand, researchers can directly observe the ligand in its receptor-bound state. Changes in the 19F chemical shift can provide information about the local electronic environment, conformational changes upon binding, and the proximity of the fluorine atom to different parts of the receptor binding pocket.[3][6] This is particularly valuable for studying allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to modulate receptor activity.[8]

Detailed Experimental Protocol: 19F-NMR Binding Studies

-

Synthesis of 19F-Labeled Ligand: Synthesize the GPCR ligand of interest with 2-F-D-Phe incorporated at a key position.

-

GPCR Preparation: Prepare a purified and solubilized GPCR sample. For membrane proteins, this typically involves expression in a suitable cell line (e.g., Sf9, HEK293), membrane preparation, and solubilization in a detergent micelle or reconstitution into nanodiscs.

-

NMR Sample Preparation: Prepare a series of NMR samples with a constant concentration of the 19F-labeled ligand and increasing concentrations of the GPCR.

-

19F-NMR Data Acquisition: Acquire one-dimensional 19F-NMR spectra for each sample.

-

Data Analysis:

-

Monitor the chemical shift and line width of the 19F signal as a function of GPCR concentration.

-

A change in the chemical shift upon addition of the receptor indicates binding.

-

The magnitude of the chemical shift change can provide insights into the nature of the binding interaction.

-

Line broadening of the 19F signal is also indicative of binding to a large macromolecule.

-

By titrating the GPCR, a binding curve can be generated to determine the dissociation constant (Kd).

-

Diagram: Probing GPCR-Ligand Interactions with 19F-NMR

Caption: Utilizing 2-F-D-Phe as a 19F-NMR probe to study GPCR-ligand binding events.

Potential Research Area 3: Modulating Metabolic Pathways and Enzyme Inhibition

The unique combination of fluorination and D-chirality makes 2-F-D-Phe an interesting candidate for modulating metabolic pathways and designing novel enzyme inhibitors.

Scientific Rationale

While D-amino acids are generally not incorporated into proteins, they can interact with enzymes. D-amino acid oxidase (DAAO) is the primary enzyme responsible for the metabolism of D-amino acids in mammals.[4][5] The metabolism of 2-F-D-Phe by DAAO would produce 2-fluorophenylpyruvic acid. Investigating the substrate efficiency of 2-F-D-Phe for DAAO and the subsequent fate of its metabolite could open new avenues for research. Furthermore, the introduction of a fluorine atom can alter the electronic properties of the phenyl ring, making it a potential inhibitor of enzymes that process phenylalanine or related aromatic compounds, such as phenylalanine hydroxylase or aromatic amino acid decarboxylase.

Proposed Research Directions

-

DAAO Substrate Specificity: Determine the kinetic parameters (Km and kcat) of DAAO for 2-F-D-Phe to understand its metabolic stability. This can be achieved using an oxygen consumption assay or by monitoring the production of the α-keto acid product.[4]

-

Enzyme Inhibition Studies: Screen 2-F-D-Phe against a panel of enzymes involved in aromatic amino acid metabolism to identify potential inhibitory activity.

-

Metabolic Tracer Studies: If radiolabeled (e.g., with 18F), 2-F-D-Phe could be used as a PET imaging agent to study D-amino acid metabolism in vivo.[1]

Synthesis of this compound

The availability of enantiomerically pure 2-F-D-Phe is crucial for its application in research. Several synthetic strategies can be employed.

Asymmetric Synthesis via Chiral Auxiliaries

A common approach involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent with 2-fluorobenzyl bromide. Subsequent hydrolysis of the auxiliary yields the desired D-amino acid. Chiral Ni(II) complexes have been shown to be effective for this purpose.[9]

Enzymatic Resolution of Racemic Mixtures

An alternative strategy is the synthesis of a racemic mixture of 2-fluoro-DL-phenylalanine, followed by enzymatic resolution. This can be achieved using enzymes such as D-amino acid oxidase, which will selectively degrade the D-enantiomer, or specific acylases that can selectively deacylate an N-acetylated D-amino acid from the racemic mixture.

Toxicological Considerations and Future Outlook

Currently, there is limited publicly available toxicological data specifically for this compound. As with any novel chemical entity intended for biological research, a thorough safety assessment is warranted. Initial studies would likely involve in vitro cytotoxicity assays followed by in vivo studies in animal models.

The potential research areas for this compound are vast and exciting. Its unique combination of properties makes it a powerful tool for addressing key challenges in drug discovery, from improving the stability of peptide therapeutics to providing unprecedented insights into the molecular mechanisms of drug action. As synthetic methodologies become more refined and our understanding of the biological roles of D-amino acids and fluorinated molecules grows, this compound is poised to become an invaluable component in the arsenal of medicinal chemists and chemical biologists.

References

-

Salwiczek, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1436-1481. [Link]

-

Daniel, L., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors. [Link]

-

Gerig, J. T. (2004). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure, 33, 319-341. [Link]

-

Li, W., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589435. [Link]

-

Guo, X., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Journal of Peptide Science, 21(8), 585-594. [Link]

-

Koksch, B., et al. (2018). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 14, 2374-2380. [Link]

- Vertex AI Search. (2024). Unlocking Potential: 2-Fluoro-L-phenylalanine in Advanced Biochemical Research. Google Cloud.

-

Koksch, B., et al. (2021). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 53(8), 1269-1280. [Link]

-

Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 4, 102. [Link]

-

Koksch, B., et al. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Science, 16(1), 107-113. [Link]

-

Seebach, D., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta, 87(4), 833-853. [Link]

-

Imperial College London. (2020). l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents. Diabetes, Obesity and Metabolism, 23(1), 147-157. [Link]

-

Pollegioni, L., et al. (2008). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow), 73(13), 1511-1524. [Link]

-

Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(4), 659-674. [Link]

-

Li, W., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]

-

Alvey, G. R., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(19), 7083-7089. [Link]

-

Piersanti, G., et al. (2022). Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid derivatives. Synthesis, 54(04), 939-952. [Link]

-

Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 4, 102. [Link]

-

Gacs, J., et al. (2009). Synthesis and biological evaluation of asymmetric gramicidin S analogues containing modified D-phenylalanine residues. Bioorganic & Medicinal Chemistry, 17(17), 6318-6328. [Link]

-

Kärkas, M. D., et al. (2021). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 12(28), 9648-9654. [Link]

-

Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 4, 102. [Link]

-

Agilent Technologies. (2025). Enhanced Peptide Characterization and Stability Assessment. Agilent. [Link]

-

Raines, R. T., et al. (2003). Chemical and Enzymatic Synthesis of Fluorinated-Dehydroalanine-Containing Peptides. Journal of the American Chemical Society, 125(44), 13419-13427. [Link]

-

Hübner, H., et al. (2009). Engineering a GPCR−Ligand Pair That Simulates the Activation of D2L by Dopamine. Journal of Medicinal Chemistry, 52(21), 6668-6677. [Link]

-

Asghari, S. M., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 22(14), 7545. [Link]

-

Zhang, R., et al. (2013). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 34(3), 372-384. [Link]

-

S.P., V., et al. (2021). Allosteric Communication Regulates Ligand-Specific GPCR Activity. International Journal of Molecular Sciences, 22(7), 3788. [Link]

-

Imperial College London. (2020). Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study. Diabetes, Obesity and Metabolism, 23(1), 147-157. [Link]

-